molecular formula C18H23N3O2 B5047093 7-[(4-acetyl-1,4-diazepan-1-yl)carbonyl]-2,3-dimethyl-1H-indole

7-[(4-acetyl-1,4-diazepan-1-yl)carbonyl]-2,3-dimethyl-1H-indole

Cat. No.: B5047093
M. Wt: 313.4 g/mol
InChI Key: RPOBZNQYKGBEAZ-UHFFFAOYSA-N
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Description

The compound “7-[(4-acetyl-1,4-diazepan-1-yl)carbonyl]-2,3-dimethyl-1H-indole” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. Attached to this indole ring is a diazepane ring, which is a seven-membered ring containing two nitrogen atoms . The acetyl group attached to the diazepane ring could potentially make this compound an effective acetylating agent .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would consist of an indole ring substituted at the 7-position with a carbonyl-linked diazepane ring. The diazepane ring would also carry an acetyl substituent .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-rich indole ring, the electron-deficient carbonyl group, and the potential nucleophilicity or basicity of the diazepane nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact molecular structure, the presence of any chiral centers, and its overall polarity and solubility .

Mechanism of Action

Without specific context or research, it’s challenging to predict the exact mechanism of action of this compound. Its biological activity could potentially be influenced by the indole ring, a common structure in many biologically active compounds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and potential biological activity. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. It could also be interesting to study its interactions with various biological targets .

Properties

IUPAC Name

1-[4-(2,3-dimethyl-1H-indole-7-carbonyl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-12-13(2)19-17-15(12)6-4-7-16(17)18(23)21-9-5-8-20(10-11-21)14(3)22/h4,6-7,19H,5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOBZNQYKGBEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC=C2C(=O)N3CCCN(CC3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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